(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol
Overview
Description
“®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H14FNO . Its molecular weight is 195.24 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol” consists of 11 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol” are not detailed in the sources I found .Scientific Research Applications
Stereoselective Synthesis
(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol and its derivatives are pivotal intermediates in stereoselective synthesis, used for preparing compounds with high enantioselectivity. For instance, one study described the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for producing a fluoroquinolone antibiotic aimed at treating community-acquired respiratory tract infections, including multidrug-resistant organisms. The process demonstrated a highly efficient and stereoselective synthesis involving crucial transformations like catalytic asymmetric hydrogenation and S(N)2 substitution reactions (Lall et al., 2012).
Asymmetric 1,3-Dipolar Cycloaddition
This compound also plays a crucial role in asymmetric 1,3-dipolar cycloaddition reactions. A study showcased the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for synthesizing various bioactive molecules. The synthesis was achieved through a 1,3-dipolar cycloaddition reaction, followed by reduction and catalytic hydrogenation, underlining the compound’s significance in creating complex and biologically active structures (Kotian et al., 2005).
Gold(I)-Catalyzed Intramolecular Amination
This compound derivatives are also used in Gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines, leading to the formation of substituted pyrrolidine and piperidine derivatives. This process highlights the compound's versatility in synthesizing complex nitrogen-containing heterocycles, essential for various pharmacological activities (Mukherjee & Widenhoefer, 2011).
Organocatalysis
The compound and its derivatives are involved in organocatalysis. For example, a derivative served as a catalyst in the asymmetric Michael addition, indicating its potential in facilitating stereoselective chemical transformations, a crucial aspect of synthesizing enantiomerically pure compounds (Cui Yan-fang, 2008).
Properties
IUPAC Name |
(3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHJXUNSHLAVKH-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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